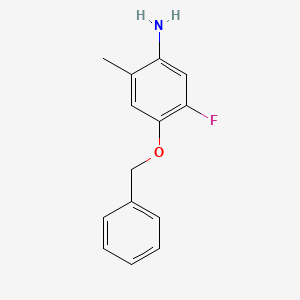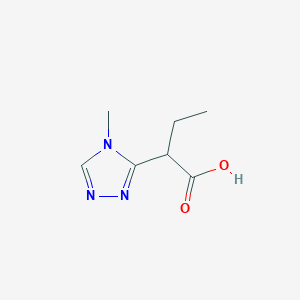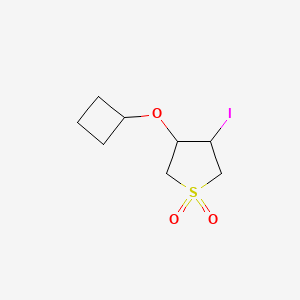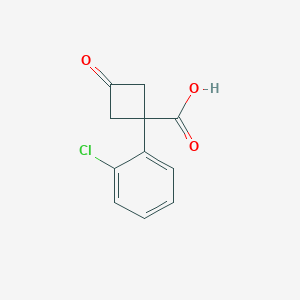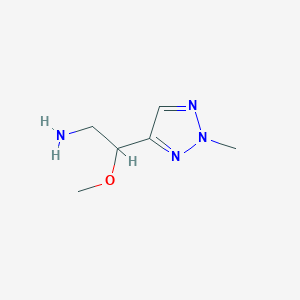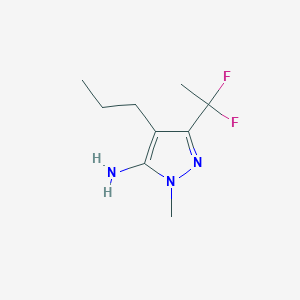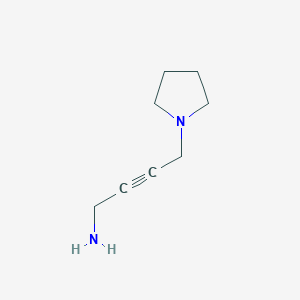
2-Butyn-1-amine, 4-(1-pyrrolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(PYRROLIDIN-1-YL)BUT-2-YN-1-AMINE is a compound that features a pyrrolidine ring attached to a butynylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(PYRROLIDIN-1-YL)BUT-2-YN-1-AMINE typically involves the reaction of pyrrolidine with a butynylamine precursor. One common method involves the use of N-allyl-substituted 2-alkynylamines, which undergoes a Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization to form the desired pyrrolidine derivative . The reaction conditions are generally mild, and the process is tolerant to various substituents on the alkyne, making it a versatile synthetic route.
Industrial Production Methods
Industrial production of 4-(PYRROLIDIN-1-YL)BUT-2-YN-1-AMINE may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The scalability of the synthesis is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
4-(PYRROLIDIN-1-YL)BUT-2-YN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidinyl ketones, while reduction can produce pyrrolidinyl alkanes.
Aplicaciones Científicas De Investigación
4-(PYRROLIDIN-1-YL)BUT-2-YN-1-AMINE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(PYRROLIDIN-1-YL)BUT-2-YN-1-AMINE involves its interaction with various molecular targets. The pyrrolidine ring can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s alkyne group can also participate in click chemistry reactions, making it a versatile tool in chemical biology .
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Pyrrolidinyl)piperidine: This compound features a similar pyrrolidine ring but with a piperidine substitution, offering different chemical properties.
2-(Pyrrolidin-1-yl)pyrimidine: This compound includes a pyrimidine ring, providing distinct biological activities.
Uniqueness
4-(PYRROLIDIN-1-YL)BUT-2-YN-1-AMINE is unique due to its combination of a pyrrolidine ring and an alkyne group, which imparts specific reactivity and potential applications in various fields. Its structural features allow for diverse chemical modifications and interactions, making it a valuable compound in research and industry.
Propiedades
IUPAC Name |
4-pyrrolidin-1-ylbut-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c9-5-1-2-6-10-7-3-4-8-10/h3-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKHCXNCPDYNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482823 |
Source


|
| Record name | 2-Butyn-1-amine, 4-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14053-12-4 |
Source


|
| Record name | 2-Butyn-1-amine, 4-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid](/img/structure/B13305180.png)

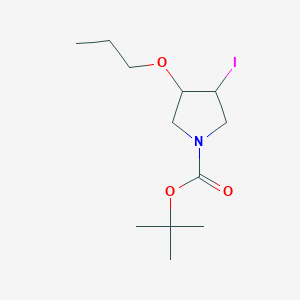
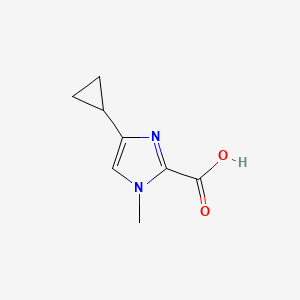
![5-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305199.png)
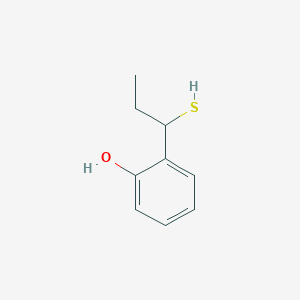
![5-Bromo-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B13305219.png)
